

An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-Fluoro-3-hydroxybenzoate

Cat. No.: B1314833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-Fluoro-3-hydroxybenzoate**, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, and analytical characterization methods, presented in a format tailored for researchers and professionals in drug development.

Core Properties and Data

Methyl 4-Fluoro-3-hydroxybenzoate is a substituted aromatic ester. Its molecular structure and key properties are summarized below.

Property	Value
Molecular Weight	170.14 g/mol [1]
Molecular Formula	C ₈ H ₇ FO ₃ [1]
CAS Number	214822-96-5 [1]
IUPAC Name	methyl 4-fluoro-3-hydroxybenzoate
Synonyms	4-Fluoro-3-hydroxybenzoic Acid Methyl Ester [1]
Physical Form	White to off-white crystalline powder or solid
Melting Point	90-94 °C
Solubility	Soluble in methanol
Storage	Sealed in a dry, room temperature environment

Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate

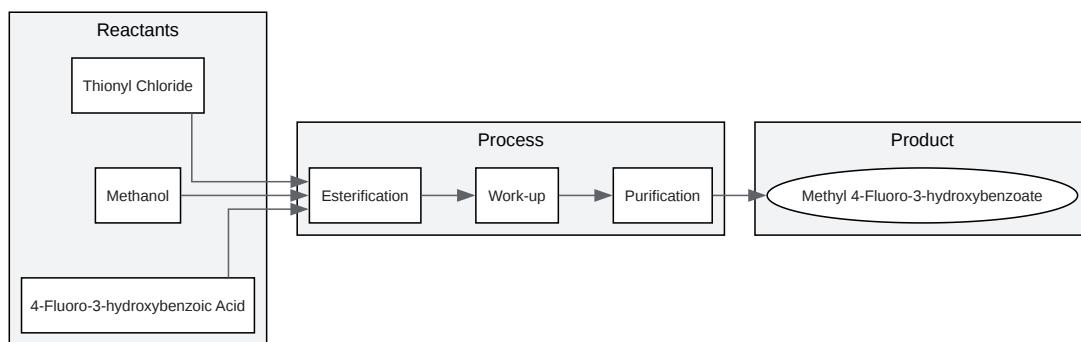
The primary route for the synthesis of **Methyl 4-Fluoro-3-hydroxybenzoate** is through the esterification of 4-Fluoro-3-hydroxybenzoic acid.

Experimental Protocol: Esterification

Objective: To synthesize **Methyl 4-Fluoro-3-hydroxybenzoate** from 4-Fluoro-3-hydroxybenzoic acid.

Materials:

- 4-Fluoro-3-hydroxybenzoic acid
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)

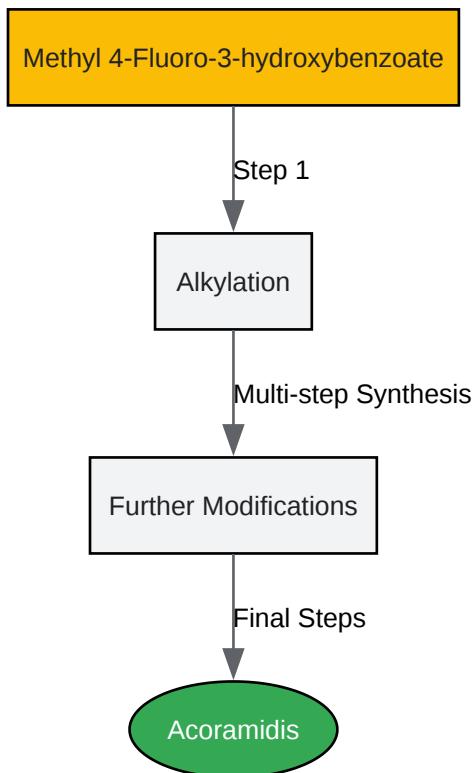

- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve 4-Fluoro-3-hydroxybenzoic acid in methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add thionyl chloride dropwise to the cooled solution while stirring.
- After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **Methyl 4-Fluoro-3-hydroxybenzoate** as a white to off-white solid.

Synthesis Workflow of Methyl 4-Fluoro-3-hydroxybenzoate


[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Role in Pharmaceutical Synthesis: Acoramidis Intermediate

Methyl 4-Fluoro-3-hydroxybenzoate is a crucial building block in the synthesis of Acoramidis, a transthyretin stabilizer. It serves as the starting material for the construction of the core structure of the drug.

Role of Methyl 4-Fluoro-3-hydroxybenzoate in Acoramidis Synthesis

[Click to download full resolution via product page](#)

Acoramidis Synthesis Pathway

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of **Methyl 4-Fluoro-3-hydroxybenzoate**. The following are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Methyl 4-Fluoro-3-hydroxybenzoate**.

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters (^1H NMR):

- Pulse Program: Standard single pulse
- Number of Scans: 16-64
- Spectral Width: -2 to 12 ppm
- Relaxation Delay: 1-2 seconds

Acquisition Parameters (^{13}C NMR):

- Pulse Program: Proton-decoupled
- Number of Scans: 1024 or more
- Spectral Width: 0 to 200 ppm
- Relaxation Delay: 2-5 seconds

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Methyl 4-Fluoro-3-hydroxybenzoate**. This protocol is based on methods for similar hydroxybenzoate esters and may require optimization.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Instrumentation:

- HPLC system with a UV detector

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

- A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid or phosphoric acid to adjust the pH. The exact ratio may need to be optimized.[\[3\]](#)

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min[\[3\]](#)[\[4\]](#)
- Injection Volume: 10-20 µL[\[3\]](#)[\[4\]](#)
- Column Temperature: Ambient or controlled at 25-30 °C
- Detection Wavelength: 254 nm[\[3\]](#)

Sample Preparation:

- Prepare a stock solution of the sample in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

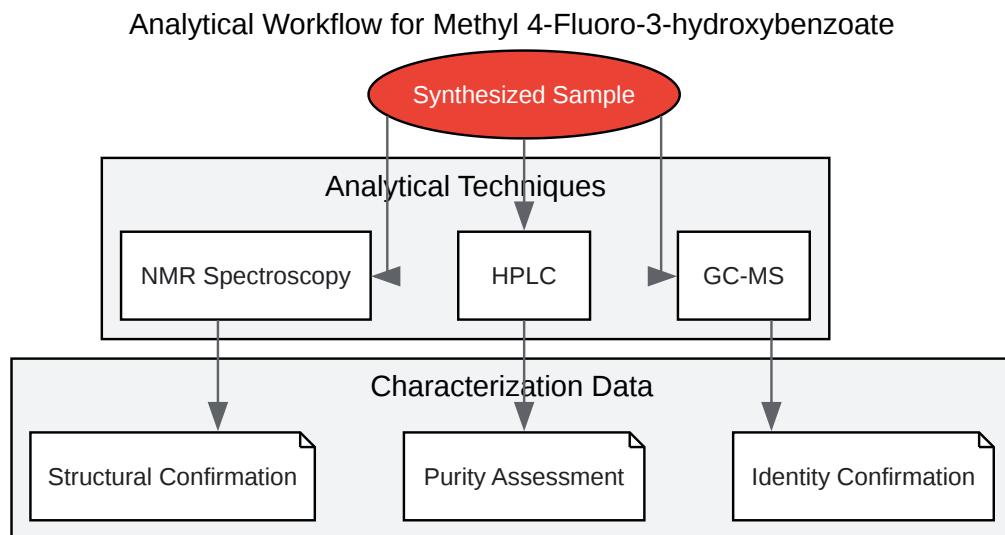
Objective: To confirm the molecular weight and fragmentation pattern of **Methyl 4-Fluoro-3-hydroxybenzoate**. This is a general protocol for aromatic esters and may require method development.[\[6\]](#)

Instrumentation:

- GC system coupled to a Mass Spectrometer

GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).


- Injector Temperature: 250-280 °C
- Oven Temperature Program:
 - Initial temperature: 50-100 °C, hold for 1-2 minutes.
 - Ramp: Increase at 10-20 °C/min to 280-300 °C.
 - Final hold: 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400
- Ion Source Temperature: 230 °C
- Transfer Line Temperature: 280 °C

Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

[Click to download full resolution via product page](#)

Analytical Characterization Workflow

This guide provides a foundational understanding of **Methyl 4-Fluoro-3-hydroxybenzoate** for its application in research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314833#methyl-4-fluoro-3-hydroxybenzoate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com